
3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine is a synthetic organic compound belonging to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylacridine and 4-methylbenzyl chloride.
Coupling Reaction: The coupling of 4-methylphenyl groups to the acridine core is typically carried out using Friedel-Crafts alkylation, employing catalysts like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Using techniques such as recrystallization or chromatography for purification.
化学反应分析
Types of Reactions
3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Various substituted acridine compounds.
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with DNA and proteins.
Medicine: Potential use as an antimalarial or anticancer agent.
Industry: Utilized in the production of dyes and pigments.
作用机制
The mechanism of action of 3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine involves:
Molecular Targets: Binding to DNA or proteins, interfering with their normal function.
Pathways Involved: Inhibition of DNA replication or protein synthesis, leading to cell death in cancer cells or parasites.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known dye used in biological staining.
Acriflavine: An antiseptic and antiprotozoal agent.
9-aminoacridine: Used in the treatment of protozoal infections.
Uniqueness
3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other acridine derivatives.
属性
CAS 编号 |
6321-82-0 |
|---|---|
分子式 |
C28H24ClN |
分子量 |
409.9 g/mol |
IUPAC 名称 |
3-chloro-2-methyl-9,10-bis(4-methylphenyl)-3H-acridine |
InChI |
InChI=1S/C28H24ClN/c1-18-8-12-21(13-9-18)28-23-6-4-5-7-26(23)30(22-14-10-19(2)11-15-22)27-17-25(29)20(3)16-24(27)28/h4-17,25H,1-3H3 |
InChI 键 |
SHBINYYUGTXBDP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C(C=C3N(C4=CC=CC=C42)C5=CC=C(C=C5)C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)
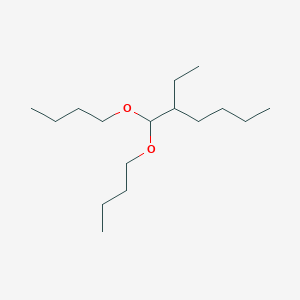
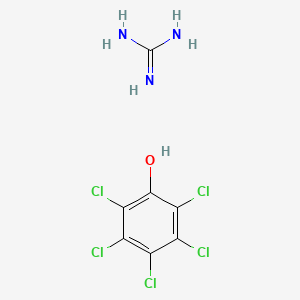

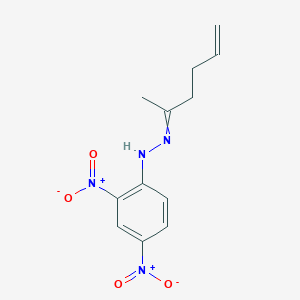
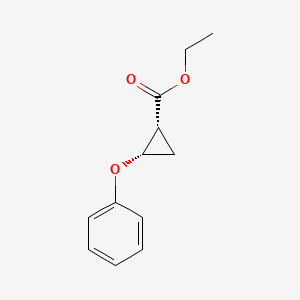
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
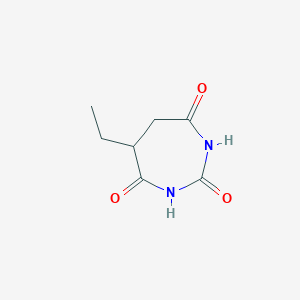
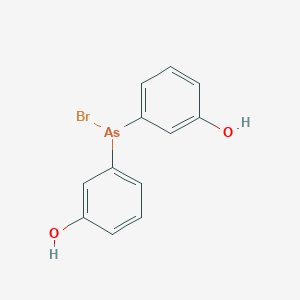
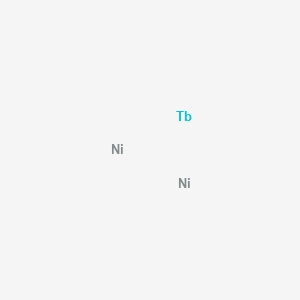
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)

